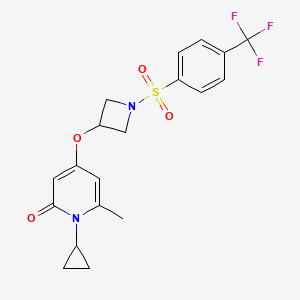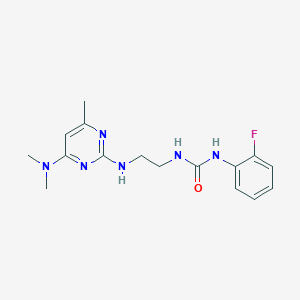![molecular formula C16H25N5O B2571624 N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide CAS No. 1333784-84-1](/img/structure/B2571624.png)
N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action has been shown to be effective in reducing seizures in animal models of epilepsy and reducing drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide are primarily related to its mechanism of action. By increasing the levels of GABA in the brain, N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide leads to increased inhibition of neuronal activity, which can have a range of effects on behavior and physiology. In animal models, N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide has been shown to reduce seizures, reduce drug-seeking behavior, and reduce anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide in lab experiments is its potency and specificity. N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide is a highly potent inhibitor of GABA transaminase, which makes it an effective tool for studying the role of GABA in the brain. However, one limitation of using N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide is its potential toxicity. N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide has been shown to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety in humans. Clinical trials are needed to determine the safety and efficacy of N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide in humans. Another area of interest is the development of new inhibitors of GABA transaminase that are more potent and less toxic than N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide. These inhibitors could have potential therapeutic applications in the treatment of neurological disorders. Finally, further research is needed to understand the role of GABA in the brain and how it can be modulated for therapeutic purposes.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method is complex and requires expertise in organic chemistry. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action has been shown to be effective in reducing seizures in animal models of epilepsy and reducing drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-13(14(2)21-10-6-9-19-21)18-11-15(22)20-16(12-17)7-4-3-5-8-16/h6,9-10,13-14,18H,3-5,7-8,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOERSPYZDIYQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2571543.png)


![(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine](/img/structure/B2571549.png)


![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2571554.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571556.png)



![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2571562.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2571564.png)